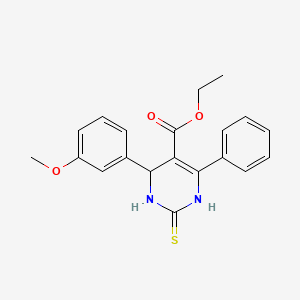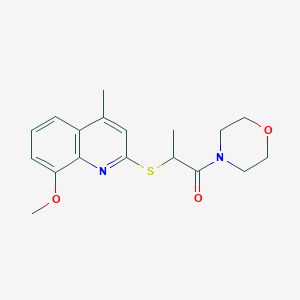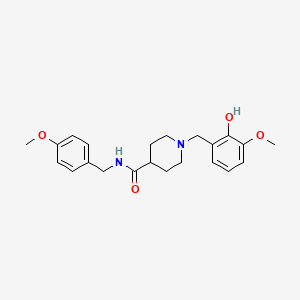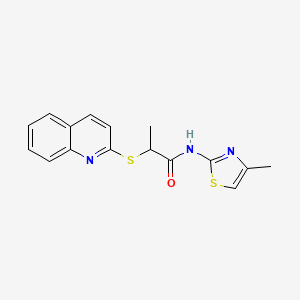![molecular formula C22H23N3O3 B4999543 [(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-(phenoxymethyl)-1,3-oxazol-4-yl]methanone](/img/structure/B4999543.png)
[(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-(phenoxymethyl)-1,3-oxazol-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-(phenoxymethyl)-1,3-oxazol-4-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, an oxazole ring, and a phenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-(phenoxymethyl)-1,3-oxazol-4-yl]methanone typically involves multiple steps, including the formation of the piperazine and oxazole rings, followed by their coupling. Common reagents used in these reactions include phenylhydrazine, methylamine, and various catalysts to facilitate ring formation and coupling reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and higher yields. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-(phenoxymethyl)-1,3-oxazol-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
[(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-(phenoxymethyl)-1,3-oxazol-4-yl]methanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-(phenoxymethyl)-1,3-oxazol-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
[(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-(phenoxymethyl)-1,3-oxazol-4-yl]methanone can be compared with other similar compounds, such as:
- [(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-(phenoxymethyl)-1,3-oxazol-4-yl]methanol
- [(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-(phenoxymethyl)-1,3-oxazol-4-yl]methane
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications
Properties
IUPAC Name |
[(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-(phenoxymethyl)-1,3-oxazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-24-12-13-25(20(14-24)17-8-4-2-5-9-17)22(26)19-15-28-21(23-19)16-27-18-10-6-3-7-11-18/h2-11,15,20H,12-14,16H2,1H3/t20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXHIIIWXGALRZ-HXUWFJFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C(=O)C3=COC(=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN([C@H](C1)C2=CC=CC=C2)C(=O)C3=COC(=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-phenylethyl)-1-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4999477.png)
![2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine](/img/structure/B4999489.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopentylglycinamide](/img/structure/B4999497.png)

![N-(4-bromophenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4999507.png)
![N-[(3,4-DIMETHOXYPHENYL)METHYL]-1-(4-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE](/img/structure/B4999528.png)
![dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate](/img/structure/B4999531.png)
![(5E)-1-benzyl-5-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4999532.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B4999536.png)
![N-[(4-methylphenyl)(phenyl)methyl]urea](/img/structure/B4999541.png)

![N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4,5-trimethoxyaniline](/img/structure/B4999568.png)

